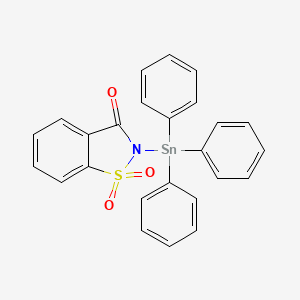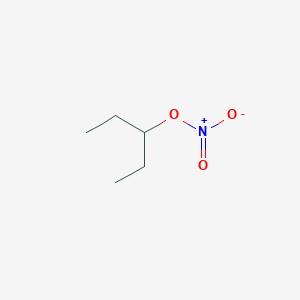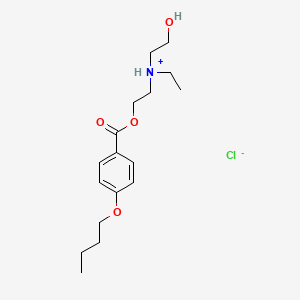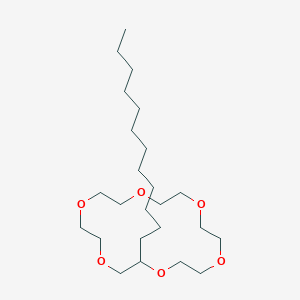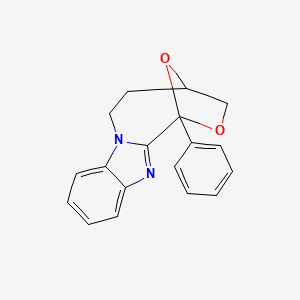
3,4,5,6-Tetrahydro-1-phenyl-1,4-epoxy-1H-(1,4)oxazocino(4,3-a)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6-Tetrahydro-1-phenyl-1,4-epoxy-1H-(1,4)oxazocino(4,3-a)benzimidazole is a complex organic compound that belongs to the class of heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-1-phenyl-1,4-epoxy-1H-(1,4)oxazocino(4,3-a)benzimidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted amine with an epoxide in the presence of a catalyst can lead to the formation of the desired oxazocine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of high-pressure reactors can be employed to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5,6-Tetrahydro-1-phenyl-1,4-epoxy-1H-(1,4)oxazocino(4,3-a)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3,4,5,6-Tetrahydro-1-phenyl-1,4-epoxy-1H-(1,4)oxazocino(4,3-a)benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a subject of study in biochemical research.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4,5,6-Tetrahydro-1-phenyl-1,4-epoxy-1H-(1,4)oxazocino(4,3-a)benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrochloride
- 1,5,6,7-Tetrahydro-4H-indol-4-one
- 6-carbamoyl-5-phenyl-2,3,5,6-tetrahydro-1H-indole
Uniqueness
3,4,5,6-Tetrahydro-1-phenyl-1,4-epoxy-1H-(1,4)oxazocino(4,3-a)benzimidazole stands out due to its unique combination of oxazocine and benzimidazole rings, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
76099-32-6 |
|---|---|
Molekularformel |
C18H16N2O2 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
1-phenyl-15,16-dioxa-3,10-diazatetracyclo[11.2.1.02,10.04,9]hexadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C18H16N2O2/c1-2-6-13(7-3-1)18-17-19-15-8-4-5-9-16(15)20(17)11-10-14(22-18)12-21-18/h1-9,14H,10-12H2 |
InChI-Schlüssel |
GUNXFMHQOJAAJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C3=CC=CC=C3N=C2C4(OCC1O4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


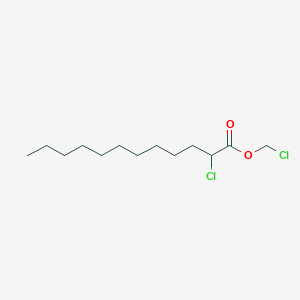
![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)
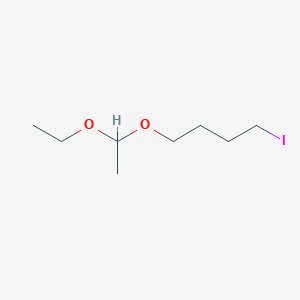
silane](/img/structure/B14433697.png)
![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)

